molecular formula C10H13BrO B8496553 2-(3-(2-Bromoethyl)phenyl)ethanol

2-(3-(2-Bromoethyl)phenyl)ethanol

Cat. No.: B8496553
M. Wt: 229.11 g/mol
InChI Key: AQHLULSSIXWRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-Bromoethyl)phenyl)ethanol (CAS: N/A, inferred from structural analogs) is a brominated aromatic alcohol characterized by a phenyl ring substituted at the 3-position with a 2-bromoethyl group and an ethanol moiety attached to the adjacent carbon. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals. Its bromoethyl group enhances reactivity in nucleophilic substitution reactions, while the hydroxyl group enables further functionalization, such as esterification or etherification.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

2-[3-(2-bromoethyl)phenyl]ethanol

InChI

InChI=1S/C10H13BrO/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,12H,4-7H2

InChI Key

AQHLULSSIXWRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCBr)CCO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound's structure suggests potential activity against cancer cells. Research indicates that derivatives of bromoalkyl phenols exhibit selective cytotoxicity towards various cancer cell lines. For instance, studies have shown that compounds with bromophenyl groups can induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development in cancer therapy.

Case Study:
A study published in Cancer Letters reported that similar compounds exhibited significant reductions in cell viability across different breast cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism involved the induction of apoptosis via mitochondrial pathways, highlighting the potential of 2-(3-(2-Bromoethyl)phenyl)ethanol as an anticancer agent.

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including nucleophilic substitutions and coupling reactions, to synthesize more complex organic molecules.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic substitutionBase-catalyzedAlkylated products
Coupling reactionsPalladium-catalyzedBiaryl compounds
Ether formationWilliamson ether synthesisEthers with varied functionalities

Material Science

Polymer Chemistry
In polymer chemistry, this compound can act as an end-capping reagent during the synthesis of block copolymers. Its bromine atom facilitates further functionalization or cross-linking, which is crucial for tailoring the properties of polymeric materials.

Case Study:
Research has demonstrated that incorporating brominated compounds into polymer matrices enhances thermal stability and mechanical properties. For example, a study showed that block copolymers synthesized using bromoethyl phenolic compounds exhibited improved resistance to thermal degradation compared to their non-brominated counterparts.

Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies indicate that bromophenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Bromophenyl Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 µg/mL
Escherichia coli30 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(3-(2-Bromoethyl)phenyl)ethanol with structurally related compounds, emphasizing substituent effects, synthesis routes, and applications:

Compound Name CAS/ID Key Structural Features Melting Point/Density Synthesis Yield/Key Steps Applications/Reactivity References
This compound N/A - 3-(2-Bromoethyl)phenyl
- Ethanol moiety
N/A Likely via bromination of phenethyl alcohol Intermediate for pharmaceuticals, polymers Inferred
2-(3-Bromophenyl)ethanol 28229-69-8 - 3-Bromophenyl
- Ethanol
Density: 1.478 g/mL 95% yield via ester reduction (KBH4/LiCl, THF) Pharmaceutical synthesis (e.g., anti-inflammatory agents)
2-Amino-1-(3-bromophenyl)ethanol 41147-81-3 - 3-Bromophenyl
- Aminoethanol
N/A N/A Potential bioactive intermediate (e.g., enzyme inhibitors)
1-(2-Bromoethyl)-4-nitrobenzene N/A - 4-Nitrophenyl
- Bromoethyl
N/A Nitration of phenethyl bromide Precursor to sulfonate derivatives (e.g., sodium 2-(4-nitrophenyl)ethanesulfonate)
2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione N/A - Bromoethylphenyl
- Isoindoline-dione
N/A Alkylation with 2-bromoethyl acetate Biotinylated ligand synthesis (e.g., SERT inhibitors)
3-Bromo-1-(2-bromoethyl)benzene 40422-70-6 - 3-Bromophenyl
- Bromoethyl
N/A 87% yield via bromination of 3-bromophenethylalcohol Intermediate in cross-coupling reactions

Key Comparative Analysis

Reactivity of Bromoethyl Group: The bromoethyl group in this compound facilitates nucleophilic substitutions (e.g., with amines or thiols), akin to its role in 2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione, which undergoes alkylation to form biotinylated ligands . In contrast, 1-(2-Bromoethyl)-4-nitrobenzene’s nitro group deactivates the ring, reducing electrophilic substitution rates compared to the ethanol-substituted analog .

Functional Group Influence: The hydroxyl group in this compound enhances solubility in polar solvents, a trait shared with 2-(3-Bromophenyl)ethanol .

Synthetic Efficiency: Brominated phenethyl alcohols are typically synthesized via bromination or reduction pathways. For example, 2-(3-Bromophenyl)ethanol is prepared via borohydride reduction of an ester precursor with 95% yield , whereas 3-Bromo-1-(2-bromoethyl)benzene requires sequential bromination steps (87% yield) . These methods highlight trade-offs between yield and functional group compatibility.

Applications :

  • Bromoethyl-substituted compounds are pivotal in drug discovery. For instance, 2-(4-(2-Bromoethyl)phenyl)isoindoline-1,3-dione derivatives are used in serotonin transporter (SERT) inhibitors , while 1-(2-Bromoethyl)-4-nitrobenzene derivatives serve as sulfonate precursors for industrial applications .

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